3-(4-Chloro-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-(4-Chloro-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is an organic compound that features a pyrrolidine ring substituted with a 4-chloro-benzenesulfonyl group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the reaction of pyrrolidine-1-carboxylic acid with 4-chloro-benzenesulfonyl chloride in the presence of a base, such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting intermediate is then esterified with tert-butyl alcohol under acidic conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques like crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chloro-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes
Mechanism of Action
The mechanism of action of 3-(4-Chloro-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-benzenesulfonyl chloride: A precursor used in the synthesis of the target compound.
Pyrrolidine-1-carboxylic acid: Another precursor used in the synthesis.
tert-Butyl benzoate: A structurally similar ester compound.
Uniqueness
3-(4-Chloro-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of the 4-chloro-benzenesulfonyl group allows for selective interactions with biological targets, while the tert-butyl ester provides stability and modulates the compound’s physicochemical properties .
Properties
IUPAC Name |
tert-butyl 3-(4-chlorophenyl)sulfonylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4S/c1-15(2,3)21-14(18)17-9-8-13(10-17)22(19,20)12-6-4-11(16)5-7-12/h4-7,13H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSQNBNXHODESU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70698812 |
Source
|
Record name | tert-Butyl 3-(4-chlorobenzene-1-sulfonyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70698812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887587-54-4 |
Source
|
Record name | tert-Butyl 3-(4-chlorobenzene-1-sulfonyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70698812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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